![molecular formula C33H40O3 B12522672 [4-(Anthracen-9-YL)-3,5-bis(hexyloxy)phenyl]methanol CAS No. 848474-30-6](/img/structure/B12522672.png)
[4-(Anthracen-9-YL)-3,5-bis(hexyloxy)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Anthracen-9-YL)-3,5-bis(hexyloxy)phenyl]methanol is an organic compound that features an anthracene moiety attached to a phenyl ring, which is further substituted with hexyloxy groups and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Anthracen-9-YL)-3,5-bis(hexyloxy)phenyl]methanol typically involves multi-step organic reactions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is used to attach the anthracene moiety to the phenyl ring . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under inert atmosphere conditions to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
[4-(Anthracen-9-YL)-3,5-bis(hexyloxy)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The anthracene moiety can be reduced under specific conditions to form dihydroanthracene derivatives.
Substitution: The hexyloxy groups can be substituted with other alkoxy or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group would yield an aldehyde or carboxylic acid, while reduction of the anthracene moiety would yield dihydroanthracene derivatives.
Aplicaciones Científicas De Investigación
[4-(Anthracen-9-YL)-3,5-bis(hexyloxy)phenyl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or diagnostic tool.
Mecanismo De Acción
The mechanism of action of [4-(Anthracen-9-YL)-3,5-bis(hexyloxy)phenyl]methanol involves its interaction with specific molecular targets. The anthracene moiety can participate in π-π stacking interactions, while the hexyloxy groups can enhance solubility and facilitate interactions with other molecules. The methanol group can form hydrogen bonds, contributing to the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
Compared to similar compounds, [4-(Anthracen-9-YL)-3,5-bis(hexyloxy)phenyl]methanol stands out due to the presence of hexyloxy groups and a methanol group, which impart unique solubility and reactivity properties. These functional groups can enhance the compound’s performance in specific applications, such as organic electronics and materials science .
Propiedades
Número CAS |
848474-30-6 |
|---|---|
Fórmula molecular |
C33H40O3 |
Peso molecular |
484.7 g/mol |
Nombre IUPAC |
(4-anthracen-9-yl-3,5-dihexoxyphenyl)methanol |
InChI |
InChI=1S/C33H40O3/c1-3-5-7-13-19-35-30-21-25(24-34)22-31(36-20-14-8-6-4-2)33(30)32-28-17-11-9-15-26(28)23-27-16-10-12-18-29(27)32/h9-12,15-18,21-23,34H,3-8,13-14,19-20,24H2,1-2H3 |
Clave InChI |
ZOZJYPIEHYUJHJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC(=CC(=C1C2=C3C=CC=CC3=CC4=CC=CC=C42)OCCCCCC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


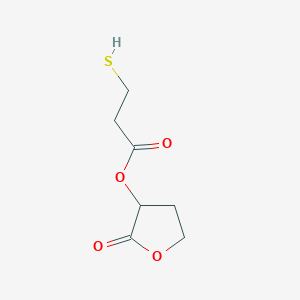
![Guanidine, N-[[4-[(4-chlorophenyl)thio]phenyl]methyl]-N'-ethyl-](/img/structure/B12522598.png)
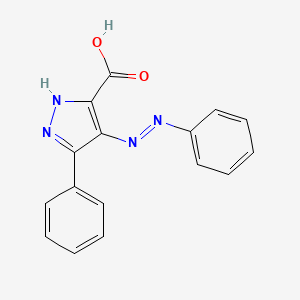



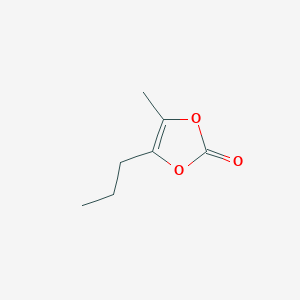
![(2R)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid](/img/structure/B12522636.png)
![1,1'-{1-[3-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12522637.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-nitrophenyl)thio]phenyl]-](/img/structure/B12522642.png)
![5-(But-1-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene](/img/structure/B12522644.png)
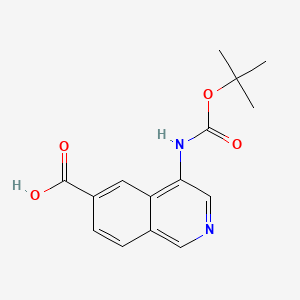
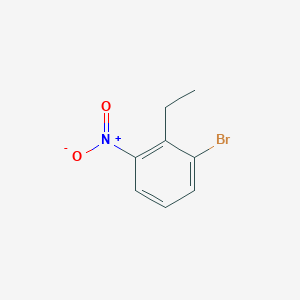
![{3-Iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}(phenyl)methanone](/img/structure/B12522673.png)
